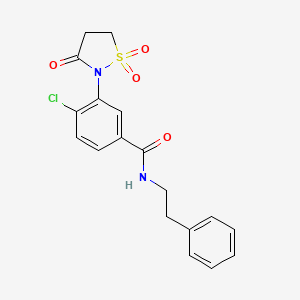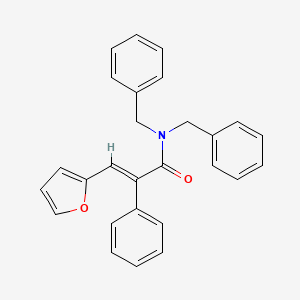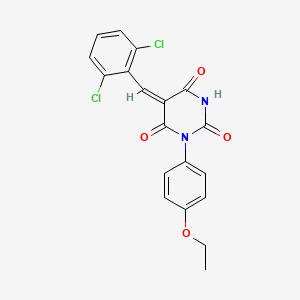![molecular formula C16H15Cl2NO5S B5014929 N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine, also known as DCMG, is a chemical compound that belongs to the family of glycine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurological disorders.
作用机制
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine exerts its effects by inhibiting the activity of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is necessary for the proper functioning of the N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activity of the NMDA receptors. This, in turn, leads to the activation of various signaling pathways that mediate the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which enhances the activity of the NMDA receptors. This, in turn, leads to the activation of various signaling pathways that mediate the effects of this compound. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another potential direction is to study the long-term effects of this compound in animal models and human clinical trials. Moreover, further research is needed to understand the molecular mechanisms underlying the effects of this compound and to identify potential drug targets for the development of new therapies.
合成方法
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine can be synthesized by the reaction of 3,4-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with glycine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to obtain this compound.
科学研究应用
N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-10-3-6-14(24-2)15(7-10)25(22,23)19(9-16(20)21)11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWUUKRZRGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)



![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)
![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)